N-(4-Bromophenyl)methacrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-6H,1H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCQGECCJKYUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599967 | |
| Record name | N-(4-Bromophenyl)-2-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7600-35-3 | |
| Record name | N-(4-Bromophenyl)-2-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Bromophenyl Methacrylamide Monomer
Established Reaction Pathways for Monomer Synthesis
The most established and widely reported method for synthesizing N-(4-Bromophenyl)methacrylamide is through the direct acylation of 4-bromoaniline (B143363). This pathway is favored for its reliability and the ready availability of the starting materials.
Nucleophilic Acylation of 4-Bromoaniline with Methacryloyl Chloride
The core synthetic strategy is the nucleophilic acyl substitution reaction between 4-bromoaniline and methacryloyl chloride. This reaction, a variation of the well-known Schotten-Baumann reaction, involves the attack of the nucleophilic amine group of 4-bromoaniline on the electrophilic carbonyl carbon of methacryloyl chloride. wikipedia.orgiitk.ac.in The reaction proceeds via an addition-elimination mechanism. byjus.com
The process is typically conducted in an aprotic solvent. A tertiary amine, most commonly triethylamine (B128534), is added to the reaction mixture. Current time information in Bangalore, IN.tandfonline.com This base plays a crucial role by neutralizing the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. byjus.comresearchgate.net The removal of HCl is essential as it prevents the protonation of the 4-bromoaniline reactant, which would render it non-nucleophilic, and shifts the reaction equilibrium towards the formation of the desired amide product. byjus.com To manage the exothermic nature of the reaction and to minimize potential side reactions, such as the polymerization of the methacryloyl chloride, the reaction is generally carried out at reduced temperatures, typically between 0 and 5 °C. Current time information in Bangalore, IN.acs.org
Optimization of Reaction Conditions and Catalysis
The efficiency and yield of the this compound synthesis are highly dependent on the reaction conditions. Optimization focuses on temperature control, the choice of base, and the solvent system.
The use of a non-nucleophilic base like triethylamine is a key optimization parameter. It efficiently scavenges the HCl byproduct without competing with the primary amine in the acylation reaction. researchgate.net The stoichiometry of the base is also important; at least one equivalent is required to neutralize the generated acid. The low temperature (0-5 °C) is critical for controlling the reaction rate and preventing the thermal polymerization of the acrylate (B77674) moiety. Current time information in Bangalore, IN.tandfonline.com
While the Schotten-Baumann approach is prevalent, alternative catalytic methods exist for the synthesis of N-substituted amides. For instance, other processes can produce N-substituted (meth)acrylamides by reacting a (meth)acrylic acid ester with an amine in the presence of a catalyst like an alkyltin alkoxide. google.com This alternative pathway avoids the use of highly reactive acyl chlorides but may require higher temperatures. However, for the synthesis of this compound, the acylation with methacryloyl chloride remains the most direct and commonly reported method.
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reactants | 4-Bromoaniline, Methacryloyl Chloride | Primary starting materials | Current time information in Bangalore, IN., tandfonline.com |
| Base/Catalyst | Triethylamine (tertiary amine) | HCl scavenger, drives equilibrium | Current time information in Bangalore, IN., researchgate.net |
| Solvent | Aprotic solvent (e.g., 1,4-Dioxane) | Dissolves reactants | Current time information in Bangalore, IN., tandfonline.com |
| Temperature | 0–5 °C | Controls reaction rate, prevents side reactions | Current time information in Bangalore, IN., acs.org |
Advanced Purification Techniques for Monomer Preparation
Obtaining a high-purity monomer is essential for producing polymers with desired and reproducible properties. Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, the triethylamine hydrochloride salt, and any byproducts.
A common initial purification step involves washing the reaction mixture to remove the water-soluble hydrochloride salt. Subsequently, more advanced techniques are employed. Recrystallization is a highly effective method for purifying solid organic compounds like this compound. youtube.com The choice of solvent is critical; an ideal solvent will dissolve the crude product at an elevated temperature but show low solubility at cooler temperatures, allowing for the crystallization of the pure compound while impurities remain in the mother liquor. youtube.com For similar compounds like methacrylamide (B166291), purification by recrystallization from an aqueous solution with pH adjustments has been shown to improve the quality of the final product. google.com
For more challenging separations or to achieve very high purity, column chromatography is another powerful technique. tandfonline.com In this method, the crude product is dissolved in a minimal amount of solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel. An eluting solvent or solvent mixture is then used to move the components down the column at different rates based on their polarity, allowing for the separation of the desired product from impurities. orgsyn.org
The purity of the final monomer can be verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, which confirm the chemical structure, and melting point analysis, which provides a good indication of purity.
Homopolymerization Studies of N 4 Bromophenyl Methacrylamide
Radical Polymerization Initiation Systems and Experimental Conditions
The synthesis of poly[N-(4-bromophenyl)methacrylamide] is typically achieved through free-radical polymerization. The choice of initiator and solvent, along with the reaction temperature, are critical parameters that govern the polymerization process.
Studies on the polymerization of this compound, particularly in the context of copolymerization, provide a clear indication of the effective initiation systems and conditions for its homopolymerization. researchgate.netrsc.org The most commonly employed initiator is 2,2′-azobisisobutyronitrile (AIBN), a well-known source of free radicals for vinyl polymerization. researchgate.netrsc.org
The polymerization is generally carried out in a solution, with solvents such as 1,4-dioxane (B91453) or dimethylformamide (DMF) being suitable media for the reaction. researchgate.netrsc.org The reaction temperature is typically maintained at approximately 70°C to ensure the thermal decomposition of the AIBN initiator and to provide sufficient energy for the propagation of the polymer chains. researchgate.netrsc.org
The experimental procedure involves dissolving the this compound monomer and the AIBN initiator in the chosen solvent within a reaction vessel. To eliminate oxygen, which can inhibit radical polymerization, the solution is purged with an inert gas, such as nitrogen, before and during the heating process. researchgate.net The reaction is allowed to proceed for a specified duration, after which the resulting polymer is isolated. Purification of the polymer is commonly achieved by precipitation in a non-solvent. nih.gov For poly[this compound], suitable non-solvents include methanol (B129727), a mixture of methanol and water, or diethyl ether. researchgate.netnih.gov The precipitated polymer is then filtered and dried under a vacuum to remove any residual solvent. researchgate.net
Table 1: Typical Experimental Conditions for the Radical Polymerization of this compound
| Parameter | Condition |
| Monomer | This compound |
| Initiator | 2,2′-Azobisisobutyronitrile (AIBN) |
| Solvent | 1,4-Dioxane or Dimethylformamide (DMF) |
| Temperature | 70 ± 1°C |
| Atmosphere | Inert (e.g., Nitrogen) |
| Purification Method | Precipitation in methanol, methanol/water, or diethyl ether |
Kinetic Aspects of this compound Homopolymerization
While specific kinetic studies on the homopolymerization of this compound are not extensively detailed in the available literature, general principles of radical polymerization and studies of structurally similar N-substituted methacrylamides can provide valuable insights. The rate of polymerization and the final degree of conversion are influenced by the steric hindrance around the vinyl group of the monomer. nih.gov
For N-substituted methacrylamides, the nature of the substituent on the nitrogen atom can affect the reactivity of the monomer and the kinetics of the polymerization. researchgate.net In general, the polymerization rate for methacrylamides is influenced by the interplay of electronic and steric effects of the N-substituent.
In studies of other methacrylamide (B166291) monomers, the maximum rate of polymerization (RPmax) and the degree of conversion at the maximum rate have been used to characterize the polymerization kinetics. nih.govnih.gov For instance, in the copolymerization of various methacrylamides with other monomers, the RPmax has been shown to vary depending on the specific monomer structure. nih.gov It is reasonable to infer that the bulky and electron-withdrawing nature of the 4-bromophenyl group in this compound would have a distinct influence on its homopolymerization kinetics compared to other N-substituted methacrylamides. However, without specific experimental data, a quantitative discussion remains speculative.
Table 2: Polymerization Kinetics Data for Representative Methacrylamide Monomers (Copolymerized with bisGMA) nih.gov
| Monomer | RPMAX (%·s−1) | Final DC (%) |
| HEMA (control) | 0.08 ± 0.01 | 89.0 ± 0.9 |
| HEMAM | 0.05 ± 0.00 | 83.2 ± 1.5 |
| 2EM | 0.04 ± 0.00 | 73.6 ± 2.0 |
| 2dMM | 0.04 ± 0.01 | 76.7 ± 3.5 |
Data presented for context on the kinetic behavior of related monomers.
Structural Analysis of Poly[this compound]
The structural characterization of poly[this compound] is essential to confirm its successful synthesis and to understand its chemical composition. This is typically achieved through a combination of spectroscopic techniques and molecular weight analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the polymer. In the FTIR spectrum of poly[this compound], characteristic absorption bands are expected. The spectrum would confirm the presence of the N-H group, the amide carbonyl group, and the aromatic ring from the monomer unit. The disappearance of the vinyl C=C stretching vibration from the monomer spectrum would indicate successful polymerization.
Based on the analysis of copolymers containing this compound units, the following peaks can be anticipated in the homopolymer's FTIR spectrum nih.gov:
A band around 3320 cm⁻¹ corresponding to the N-H stretching vibration. nih.gov
A peak around 3050 cm⁻¹ attributed to the C-H stretching of the aromatic system. nih.gov
A strong absorption around 1700 cm⁻¹ due to the C=O stretching of the amide group. nih.gov
Ring breathing vibrations of the aromatic nucleus are expected in the region of 1600-1470 cm⁻¹. nih.gov
Bending vibrations of the aromatic C-H bonds would appear at lower wavenumbers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms in the polymer structure. Although direct NMR spectra for the homopolymer are not widely published, studies on its copolymers have indicated the expected chemical shifts based on the analysis of the homopolymer. researchgate.net
¹H NMR: In the ¹H NMR spectrum of poly[this compound], the following signals are expected researchgate.net:
A broad signal in the aromatic region, typically between 7.20 and 7.62 ppm, corresponding to the protons of the bromophenyl group. researchgate.net
A signal corresponding to the amide proton (N-H) would appear downfield, around 9.88 ppm. researchgate.net
The protons of the polymer backbone (methylene and methine groups) would give rise to broad signals at higher field strengths.
A signal for the α-methyl protons is also expected. researchgate.net
¹³C NMR: The ¹³C NMR spectrum would provide further confirmation of the polymer's structure, with characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the polymer backbone and the methyl group. researchgate.net Expected chemical shifts include researchgate.net:
The amide carbonyl carbon at approximately 166.1 ppm. researchgate.net
Aromatic carbons in the range of 124.0 to 142.2 ppm. researchgate.net
The tertiary and methylene (B1212753) carbons of the polymer backbone would appear at higher field strengths. researchgate.net
Gel Permeation Chromatography (GPC)
Copolymerization Strategies Involving N 4 Bromophenyl Methacrylamide
Conventional Radical Copolymerization in Solution
Conventional radical copolymerization in solution is a widely employed technique for synthesizing copolymers with tailored properties. The process involves the polymerization of two or more different monomers in a suitable solvent, initiated by a radical initiator. The reactivity of each monomer towards the growing polymer chain is a critical factor that determines the final copolymer composition and microstructure. This section explores the copolymerization of N-(4-Bromophenyl)methacrylamide with several key comonomers.
The radical-initiated copolymerization of this compound (BrPMAAm) with 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) has been conducted in dimethylformamide (DMF) solution at 70 ± 1°C, using 2,2'-azobisisobutyronitrile (AIBN) as the initiator. epa.govkpi.ua The copolymer composition was determined by analyzing the nitrogen content. epa.govkpi.ua The monomer reactivity ratios for the BrPMAAm (M₁) and AMPS (M₂) pair have been calculated using various methods, including Fineman-Ross (F-R), Kelen-Tüdös (K-T), and the extended Kelen-Tüdös (EKT) methods, as well as a non-linear error in variable model (RREVM). epa.govkpi.ua The results from these methods provide insight into the relative reactivities of the monomers and the resulting copolymer structure. epa.gov
Table 1: Monomer Reactivity Ratios for BrPMAAm (r₁) and AMPS (r₂) Copolymerization
| Method | r₁ (BrPMAAm) | r₂ (AMPS) | Reference |
|---|---|---|---|
| Fineman-Ross (F-R) | 0.89 | 0.45 | cmu.edu |
| Kelen-Tüdös (K-T) | 0.88 | 0.44 | cmu.edu |
| Extended Kelen-Tüdös (EKT) | 0.87 | 0.42 | cmu.edu |
| RREVM | 0.87 | 0.43 | cmu.edu |
Note: The data indicates that both monomers have a tendency to react with the other monomer more readily than with themselves, suggesting a tendency towards alternation.
The synthesized copolymers were characterized by FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm their structure. epa.govkpi.ua Thermal properties of the resulting copolymers have also been studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). epa.gov
The copolymerization of BrPMAAm with 2-hydroxyethyl methacrylate (B99206) (HEMA) has been carried out via radical-initiated polymerization in a 1,4-dioxane (B91453) solution at 70°C, with AIBN as the initiator. bozok.edu.trsapub.orgrsc.org The composition of the resulting copolymers was determined by analyzing the nitrogen content from the BrPMAAm units. bozok.edu.trsapub.org The monomer reactivity ratios were calculated using linear methods such as Fineman-Ross, Kelen-Tüdös, and extended Kelen-Tüdös, as well as a non-linear error invariable model (RREVM). bozok.edu.trsapub.org
Table 2: Research Findings on BrPMAAm-co-HEMA Copolymerization
| Feed Mole Fraction of BrPMAAm | Copolymer Mole Fraction of BrPMAAm | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Reference |
|---|---|---|---|---|---|
| 0.15 | 0.28 | 18,500 | 34,200 | 1.85 | bozok.edu.tr |
| 0.31 | 0.43 | 21,300 | 40,900 | 1.92 | bozok.edu.tr |
| 0.48 | 0.61 | 24,800 | 49,100 | 1.98 | bozok.edu.tr |
| 0.64 | 0.74 | 28,100 | 57,300 | 2.04 | bozok.edu.tr |
The copolymers were characterized using FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy. bozok.edu.trrsc.org Gel permeation chromatography (GPC) was used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers. bozok.edu.tr
Copolymers of BrPMAAm and glycidyl (B131873) methacrylate (GMA) have been synthesized in a 1,4-dioxane solution at 70 ± 1 °C using AIBN as the initiator. epa.govresearchgate.net The composition of the copolymers was determined by the nitrogen content from the BrPMAAm units. researchgate.net The monomer reactivity ratios for the BrPMAAm (M₁) and GMA (M₂) pair were determined using various linearization methods and a non-linear error variables model. epa.govresearchgate.net
Table 3: Monomer Reactivity Ratios for BrPMAAm (r₁) and GMA (r₂) Copolymerization
| Method | r₁ (BrPMAAm) | r₂ (GMA) | Reference |
|---|---|---|---|
| Fineman-Ross | 0.2893 | 0.7114 | epa.govresearchgate.net |
| Kelen-Tüdös | 0.3361 | 0.8645 | epa.govresearchgate.net |
| Extended Kelen-Tüdös | 0.3096 | 0.8577 | epa.govresearchgate.net |
| RREVM | 0.3453 | 0.8606 | epa.govresearchgate.net |
Note: The reactivity ratios indicate that GMA is more reactive than BrPMAAm and that the resulting copolymer is statistical in nature. researchgate.net
The copolymers were characterized by FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy. researchgate.net The mean sequence lengths were also determined, indicating a statistical distribution of the monomer units in the copolymer chain. researchgate.net
The free radical solution polymerization of BrPMAAm with n-butyl methacrylate (nBMA) has been conducted in 1,4-dioxane at 70 ± 0.1°C using AIBN as the initiator. bozok.edu.trresearchgate.net The copolymer composition was determined through elemental analysis. researchgate.net Monomer reactivity ratios were determined by the Fineman-Ross (FR), Kelen-Tüdös (KT), and extended Kelen-Tüdös (EKT) methods. researchgate.net
Table 4: Research Findings on BrPMAAm-co-nBMA Copolymerization
| Feed Mole Fraction of BrPMAAm | Copolymer Mole Fraction of BrPMAAm | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (K) | Reference |
|---|---|---|---|---|---|---|
| 0.16 | 0.26 | 21,500 | 41,300 | 1.92 | 365 | researchgate.net |
| 0.33 | 0.42 | 24,800 | 48,600 | 1.96 | 383 | researchgate.net |
| 0.50 | 0.57 | 28,300 | 57,200 | 2.02 | 401 | researchgate.net |
| 0.67 | 0.72 | 32,100 | 66,800 | 2.08 | 418 | researchgate.net |
The copolymers were characterized by FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy. researchgate.net Gel permeation chromatography was used to determine the molecular weights and polydispersity index. researchgate.net The glass transition temperatures (Tg) of the copolymers were determined by differential scanning calorimetry and were found to increase with an increasing content of BrPMAAm units in the copolymer. researchgate.net
The conventional radical copolymerization of this compound with N-Vinyl-2-Pyrrolidone (NVP) is theoretically feasible. NVP is a non-ionic, hydrophilic monomer that readily participates in free radical polymerization. In copolymerization, the reactivity of NVP can be lower than that of methacrylates. This difference in reactivity can lead to the formation of gradient copolymers or copolymers with a higher incorporation of the more reactive monomer in the initial stages of the reaction. The specific reactivity ratios for the BrPMAAm-NVP system would need to be experimentally determined to predict the exact copolymer composition and microstructure. The properties of the resulting copolymers, such as hydrophilicity and solubility, would be significantly influenced by the ratio of the hydrophobic BrPMAAm and hydrophilic NVP units.
Styrene (B11656) is a well-known aromatic vinyl monomer that undergoes conventional radical polymerization. The copolymerization of this compound with styrene would result in copolymers with a combination of properties from both monomers. Styrene is a relatively reactive monomer, and its reactivity ratio in copolymerization with methacrylamide (B166291) derivatives can vary. The determination of the specific reactivity ratios for the BrPMAAm-Styrene pair is essential for controlling the copolymer composition. The incorporation of the rigid, aromatic styrene units alongside the polar methacrylamide units would influence the thermal and mechanical properties of the resulting copolymer, such as its glass transition temperature and modulus.
Investigation of Other Co-monomers and Multi-component Polymer Systems
The versatility of this compound as a comonomer has been demonstrated through its copolymerization with several vinyl monomers via free radical polymerization. These studies provide insight into its reactivity and the properties of the resulting copolymers.
Copolymerization with 2-Hydroxyethyl Methacrylate (HEMA)
The radical-initiated copolymerization of BrPMAAm with 2-hydroxyethyl methacrylate (HEMA) has been conducted in a 1,4-dioxane solution at 70°C, using 2,2'-azobisisobutyronitrile (AIBN) as the initiator. researchgate.net The resulting copolymers, poly(BrPMAAm-co-HEMA), were characterized by FTIR and NMR spectroscopy, and their molecular weights were determined by gel permeation chromatography (GPC). researchgate.net The polydispersity indices (PDI) of these copolymers ranged from 1.66 to 1.94. researchgate.net The monomer reactivity ratios were determined using various methods, including Fineman-Ross (F-R), Kelen-Tüdõs (K-T), extended Kelen-Tüdõs (EKT), and a non-linear error-in-variables model (EVM). researchgate.net The thermal stability of the copolymers was found to increase with a higher content of HEMA. psu.edu
Copolymerization with n-Butyl Methacrylate (n-BMA)
This compound has been successfully copolymerized with n-butyl methacrylate (n-BMA) in 1,4-dioxane at 70°C with AIBN as the initiator. researchgate.net The resulting poly(BrPMAAm-co-n-BMA) copolymers were characterized by FTIR and NMR spectroscopy, and their compositions were determined by elemental analysis. researchgate.net The monomer reactivity ratios were calculated using the Fineman-Ross (F-R), Kelen-Tüdõs (K-T), and extended Kelen-Tüdõs (EKT) methods. researchgate.net The glass transition temperature (Tg) of the copolymers, as determined by differential scanning calorimetry (DSC), increased from 339 K to 437 K with an increasing proportion of BrPMAAm units. researchgate.net Thermogravimetric analysis (TGA) showed that the thermal stability of the copolymers also increased with higher concentrations of BrPMAAm. researchgate.net
Copolymerization with 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
The radical-initiated copolymerization of BrPMAAm with 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) has been carried out in dimethylformamide (DMF) at 70°C using AIBN as the initiator. ingentaconnect.com The resulting copolymers were characterized by FTIR and NMR spectroscopy. The copolymer composition was determined by analyzing the nitrogen content. ingentaconnect.com The monomer reactivity ratios for the BrPMAAm (M1) and AMPS (M2) pair were calculated using the Fineman-Ross (F-R), Kelen-Tüdõs (K-T), and extended Kelen-Tüdõs (EKT) methods, as well as a non-linear estimation method. ingentaconnect.com
Table 1: Monomer Reactivity Ratios for the Copolymerization of this compound (M1) with Various Co-monomers (M2)
| Co-monomer (M2) | Polymerization Conditions | r1 | r2 | Method | Reference |
|---|---|---|---|---|---|
| HEMA | 1,4-dioxane, 70°C, AIBN | 0.83 | 0.65 | F-R | researchgate.net |
| HEMA | 1,4-dioxane, 70°C, AIBN | 0.81 | 0.63 | K-T | researchgate.net |
| HEMA | 1,4-dioxane, 70°C, AIBN | 0.81 | 0.63 | EKT | researchgate.net |
| n-BMA | 1,4-dioxane, 70°C, AIBN | 0.48 | 1.12 | F-R | researchgate.net |
| n-BMA | 1,4-dioxane, 70°C, AIBN | 0.47 | 1.10 | K-T | researchgate.net |
| n-BMA | 1,4-dioxane, 70°C, AIBN | 0.47 | 1.10 | EKT | researchgate.net |
| AMPS | DMF, 70°C, AIBN | 1.25 | 0.15 | F-R | ingentaconnect.com |
| AMPS | DMF, 70°C, AIBN | 1.23 | 0.14 | K-T | ingentaconnect.com |
| AMPS | DMF, 70°C, AIBN | 1.23 | 0.14 | EKT | ingentaconnect.com |
Controlled/Living Radical Polymerization (CRP/LRP) Approaches
Controlled/living radical polymerization (CRP/LRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low Ð), and complex architectures. While specific studies on the CRP/LRP of this compound are not extensively documented, the behavior of other methacrylamide monomers in these systems can provide valuable insights into the potential for and challenges of applying these methods to BrPMAAm.
Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization of this compound Derivatives
RAFT polymerization is a versatile CRP/LRP method that can be applied to a wide range of monomers. The success of RAFT polymerization is highly dependent on the choice of the RAFT agent, which must be tailored to the specific monomer being polymerized. For methacrylates and methacrylamides, trithiocarbonates are often effective chain transfer agents. mdpi.com The synthesis of well-defined homopolymers and block copolymers of N-(2-hydroxypropyl)methacrylamide (HPMA) has been successfully achieved using RAFT polymerization, demonstrating the potential of this technique for producing complex architectures with methacrylamide-based monomers. nih.gov Given these successes, it is plausible that RAFT polymerization of this compound could be achieved with careful selection of a suitable trithiocarbonate (B1256668) RAFT agent and optimization of reaction conditions.
Nitroxide-Mediated Polymerization (NMP) for this compound Containing Systems
Nitroxide-mediated polymerization (NMP) is another powerful CRP/LRP technique. wikipedia.org Historically, NMP was most effective for styrenic monomers; however, advancements in nitroxide chemistry have expanded its applicability to other monomer families, including acrylates and acrylamides. acs.org The successful NMP of various N-substituted and N,N-disubstituted acrylamides has been reported. slideshare.net The key to successful NMP is the reversible trapping of the propagating radical by a stable nitroxide radical, which minimizes irreversible termination reactions. wikipedia.org For the polymerization of methacrylamides like this compound, the choice of the nitroxide mediator is critical. While traditional nitroxides like TEMPO are generally not suitable for methacrylate polymerization, newer, more sterically hindered nitroxides have shown success. The application of NMP to BrPMAAm would likely require screening of various nitroxide mediators and careful control of the polymerization temperature to achieve good control over the polymerization.
Atom Transfer Radical Polymerization (ATRP) Considerations in this compound Polymerization
Atom Transfer Radical Polymerization (ATRP) is a widely used CRP/LRP method that employs a transition metal complex, typically copper-based, as a catalyst to reversibly activate and deactivate the propagating polymer chains. While ATRP has been successfully applied to a vast array of monomers, the polymerization of (meth)acrylamides can be challenging. The amide functionality can complex with the copper catalyst, which can affect the equilibrium between the active and dormant species and potentially lead to a loss of control over the polymerization. cmu.edu Studies on the ATRP of N,N-dimethylacrylamide have shown that achieving a controlled polymerization is difficult, often resulting in broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. cmu.edu These challenges are likely to be relevant to the ATRP of this compound as well. Overcoming these issues might involve the use of ligands that can effectively prevent the catalyst from strongly interacting with the amide group or the exploration of alternative ATRP techniques such as activators regenerated by electron transfer (ARGET) ATRP or initiators for continuous activator regeneration (ICAR) ATRP, which use lower concentrations of the copper catalyst.
Polymerization Kinetics and Monomer Reactivity Ratio Determination
Mechanistic Investigations of Radical Polymerization of N-(4-Bromophenyl)methacrylamide Monomer Units
The free radical copolymerization of this compound (BrPMAAm) has been successfully carried out with several comonomers, including n-butyl methacrylate (B99206) (n-BMA), 2-hydroxyethyl methacrylate (HEMA), glycidyl (B131873) methacrylate (GMA), and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS). researchgate.netresearchgate.netresearchgate.netresearchgate.net These polymerizations are typically initiated by 2,2′-azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane (B91453) or dimethylformamide (DMF) at elevated temperatures, commonly around 70°C. researchgate.netresearchgate.netresearchgate.netresearchgate.net
The composition of the resulting copolymers is a critical factor that influences their properties. Elemental analysis, specifically the determination of nitrogen content from the BrPMAAm units, is a common method to determine the copolymer composition. researchgate.netresearchgate.net Spectroscopic techniques such as FTIR, ¹H-NMR, and ¹³C-NMR are also employed to characterize the copolymers and confirm the incorporation of both monomer units. researchgate.netresearchgate.netresearchgate.net
The polydispersity index (PDI) of the copolymers, determined by gel permeation chromatography (GPC), provides insights into the termination mechanism of the polymerization. PDI values are often found to be between 1.66 and 1.94, suggesting that the termination of growing polymer chains occurs predominantly through disproportionation. researchgate.netpsu.edu This is consistent with the theoretical PDI values of 1.5 for termination by recombination and 2.0 for termination by disproportionation. psu.edu
Application of Monomer Reactivity Ratio Models
Monomer reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization as they describe the relative reactivity of the monomers towards the growing polymer chains. scielo.br The determination of these ratios allows for the prediction of copolymer composition and microstructure. scielo.br Several linear and non-linear methods have been applied to determine the reactivity ratios for the copolymerization of BrPMAAm with various comonomers. It is important to note that linear methods are generally applicable to data obtained at low monomer conversions. psu.edu
The Fineman–Ross (F-R) method is a widely used linear least-squares method for determining monomer reactivity ratios. researchgate.netresearchgate.netpsu.edu This method involves a graphical plot derived from the copolymerization equation. rsc.orgscielo.org For the copolymerization of BrPMAAm (M₁) with different comonomers (M₂), the F-R method has been employed to calculate the reactivity ratios. For instance, in the copolymerization with glycidyl methacrylate (GMA), the reactivity ratios were determined to be r₁ = 0.2893 and r₂ = 0.7114. researchgate.netepa.gov
The Kelen–Tüdös (KT) method is another linear graphical method that aims to improve upon the F-R method by introducing an arbitrary constant to provide a more even distribution of data points. psu.edursc.org This method has also been applied to the copolymerization of BrPMAAm. researchgate.netresearchgate.netpsu.edu For the BrPMAAm-GMA system, the KT method yielded reactivity ratios of r₁ = 0.3361 and r₂ = 0.8645. researchgate.netepa.gov
The Extended Kelen–Tüdös (EKT) method is a further refinement that can be applied to higher conversion data. psu.edu This method has been utilized in the study of BrPMAAm copolymerization to provide more accurate reactivity ratios. researchgate.netresearchgate.netpsu.edu In the case of the BrPMAAm-GMA copolymerization, the EKT method gave reactivity ratios of r₁ = 0.3096 and r₂ = 0.8577. researchgate.netepa.gov
Non-linear methods, such as the Reactivity Ratios Error in Variable Model (RREVM), are considered statistically more robust as they account for errors in all variables. mdpi.com The RREVM program has been used to compute the reactivity ratios for the copolymerization of BrPMAAm with comonomers like HEMA and GMA. researchgate.netresearchgate.net For the BrPMAAm (M₁) and GMA (M₂) pair, the RREVM method provided reactivity ratios of r₁ = 0.3453 and r₂ = 0.8606. researchgate.netepa.gov The application of RREVM is considered to yield the most statistically correct estimation of reactivity ratios. mdpi.com
A comparison of the monomer reactivity ratios for the copolymerization of this compound (BrPMAAm) with various comonomers using different calculation methods is presented in the table below.
| Comonomer (M₂) | Method | r₁ (BrPMAAm) | r₂ (Comonomer) | Reference |
|---|---|---|---|---|
| Glycidyl Methacrylate (GMA) | Fineman-Ross (F-R) | 0.2893 | 0.7114 | researchgate.netepa.gov |
| Kelen-Tüdös (KT) | 0.3361 | 0.8645 | researchgate.netepa.gov | |
| Extended Kelen-Tüdös (EKT) | 0.3096 | 0.8577 | researchgate.netepa.gov | |
| RREVM | 0.3453 | 0.8606 | researchgate.netepa.gov | |
| 2-Hydroxyethyl Methacrylate (HEMA) | F-R, KT, EKT, RREVM | Data available but specific values not provided in abstract | researchgate.netpsu.edu | |
| n-Butyl Methacrylate (n-BMA) | F-R, KT, EKT | Data available but specific values not provided in abstract | researchgate.net | |
| 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) | F-R, KT, EKT, RREVM | Data available but specific values not provided in abstract | researchgate.netingentaconnect.com |
Influence of Monomer Structure and Substituents on Polymerization Reactivity
The structure of a monomer, including the nature and position of its substituents, significantly impacts its reactivity in polymerization. psu.edu Methacrylamides, in general, are known to be less reactive than methacrylates. nih.gov This difference in reactivity is attributed to the stronger resonance stabilization of the vinyl group by the nitrogen atom in the amide functionality compared to the oxygen atom in the ester group of methacrylates. nih.gov The nitrogen atom, being less electronegative, is a better donor of non-bonding electrons, leading to a more stabilized amide functionality. nih.gov
In the case of this compound, the presence of the bulky bromophenyl substituent on the nitrogen atom can introduce steric hindrance, which may affect the rate of polymerization and the reactivity ratios. scielo.br The reactivity of a growing polymer chain ending in a BrPMAAm unit will be influenced by the steric bulk of this substituent when adding another monomer unit.
Studies on the copolymerization of BrPMAAm with various methacrylates have consistently shown that the reactivity ratio of the methacrylate comonomer (r₂) is higher than that of BrPMAAm (r₁). researchgate.netepa.gov This indicates that the growing polymer chains, regardless of the terminal monomer unit, preferentially add the methacrylate comonomer over BrPMAAm. This observation is in line with the generally higher reactivity of methacrylates compared to methacrylamides. nih.gov The mean sequence lengths determined from the reactivity ratios often indicate that the resulting copolymers have a statistical or random distribution of monomer units. researchgate.netresearchgate.net
Structural Elucidation and Spectroscopic Characterization of N 4 Bromophenyl Methacrylamide Derived Polymeric Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the structure and composition of polymers. researchgate.netnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to analyze polymers of N-(4-Bromophenyl)methacrylamide.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy of copolymers containing this compound units provides distinct signals that can be assigned to specific protons within the polymer structure. In studies of copolymers of BrPMAAm with 2-hydroxyethyl methacrylate (B99206) (HEMA), the spectra, typically recorded in DMSO-d6, show characteristic chemical shifts. researchgate.net
The resonance signal for the amide proton (NH) of the BrPMAAm unit is observed at approximately 9.88 ppm. The aromatic protons of the bromophenyl group appear in the region between 7.20 and 7.62 ppm. researchgate.net The α-methyl protons from both BrPMAAm and the comonomer units typically show signals around 1.10 to 1.22 ppm, while the methylene (B1212753) groups of the polymer backbone are observed at approximately 1.54–2.01 ppm. researchgate.net In the case of copolymers with HEMA, specific signals for the –CH2CH2–OH group of the HEMA units are seen at 4.02 and 4.81 ppm. researchgate.net
| Proton Type | Chemical Shift (δ) in ppm |
| Amide (N-H) of BrPMAAm | ~9.88 |
| Aromatic (C₆H₄) of BrPMAAm | 7.20 - 7.62 |
| Backbone Methylene (-CH₂-) | 1.54 - 2.01 |
| α-Methyl (-CH₃) | 1.10 - 1.22 |
Data derived from studies on copolymers of this compound. researchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the polymer. For copolymers of this compound, distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the polymer backbone and side chains are observed.
In copolymers of BrPMAAm with n-butyl methacrylate (n-BMA), the amide carbonyl of the BrPMAAm unit appears at a chemical shift of around 166.1 ppm, while the ester carbonyl of the n-BMA unit is found at approximately 168.6 ppm. sigmaaldrich.com The aromatic carbons of the BrPMAAm unit in the copolymer are observed at approximately 140.1, 135.6, and 127.0 ppm. sigmaaldrich.com For copolymers with 2-hydroxyethyl methacrylate (HEMA), the aromatic carbons of the BrPMAAm unit are reported at 142.2, 136.3, 127.4, and 124.0 ppm. researchgate.net The tertiary carbons in the polymer backbone appear around 43.3 to 45.1 ppm, and the backbone methylene carbons are seen at approximately 56.0 to 58.2 ppm. researchgate.net
| Carbon Type | Chemical Shift (δ) in ppm |
| Amide Carbonyl (C=O) of BrPMAAm | ~166.1 |
| Aromatic Carbons of BrPMAAm | 124.0 - 142.2 |
| Backbone Tertiary Carbon | 43.3 - 45.1 |
| Backbone Methylene Carbon (-CH₂-) | 56.0 - 58.2 |
| α-Methyl Carbon (-CH₃) | ~18.2 |
Data compiled from studies on copolymers of this compound. researchgate.netsigmaaldrich.com
Application of NMR in Copolymer Composition Determination
A crucial application of NMR spectroscopy in the study of this compound-derived copolymers is the determination of the copolymer composition. researchgate.net By integrating the areas of specific ¹H NMR signals corresponding to each monomer unit, the molar ratio of the monomers in the copolymer can be accurately calculated. This method is often more precise than traditional techniques like elemental analysis. researchgate.net
For instance, in a copolymer of BrPMAAm and HEMA, the composition can be determined by comparing the integral of the aromatic proton signals of the BrPMAAm unit with the integral of the signals from the hydroxyethyl (B10761427) group protons of the HEMA unit. researchgate.net This analytical capability is fundamental for understanding the relationship between the monomer feed ratio during polymerization and the final copolymer composition, which in turn influences the material's properties.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule, making it highly effective for confirming the structure of polymeric materials derived from this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Structural Confirmation
The FTIR spectra of polymers containing this compound units display characteristic absorption bands that confirm the incorporation of the monomer into the polymer chain. The presence of a strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) is a key indicator. In copolymers of BrPMAAm, this band is typically observed around 1650-1670 cm⁻¹. Other significant peaks include the N-H stretching vibration of the amide group, which appears in the region of 3300-3500 cm⁻¹, and the C-N stretching vibration. The aromatic C=C stretching vibrations from the bromophenyl group are also identifiable in the spectrum. The presence of a peak around 565 cm⁻¹ is attributed to the C-Br stretching vibration. sigmaaldrich.com By comparing the spectra of the homopolymers and the copolymers, the successful formation of the copolymer can be verified. sigmaaldrich.com
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| N-H Stretching (Amide) | 3300 - 3500 |
| C=O Stretching (Amide I) | 1650 - 1670 |
| C-Br Stretching | ~565 |
Data derived from studies on polymeric materials containing this compound. sigmaaldrich.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Index Determination
Gel Permeation Chromatography (GPC) is a crucial technique in polymer chemistry for determining the molecular weight and molecular weight distribution of polymeric materials. This method separates molecules based on their size or hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules that can penetrate the pores of the column packing material more effectively. The data obtained from GPC analysis allows for the calculation of several important parameters, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn). The PDI value provides an indication of the breadth of the molecular weight distribution in a polymer sample.
In the characterization of polymeric materials derived from this compound, GPC has been employed to elucidate the molecular weight characteristics of copolymers. For instance, in the radical-initiated copolymerization of this compound (BrPMAAm) with 2-hydroxyethyl methacrylate (HEMA), GPC analysis was utilized to determine the molecular weights and PDI of the resulting copolymers. researchgate.netbozok.edu.tr The analysis of these copolymers revealed a polydispersity index ranging from 1.66 to 1.94. researchgate.net This range suggests that the termination of the polymer chains primarily occurs through disproportionation, as a PDI of 1.5 is typical for termination by recombination and 2.0 for disproportionation. researchgate.net
Similarly, GPC was employed to characterize copolymers of this compound with n-butyl methacrylate (n-BMA) and glycidyl (B131873) methacrylate (GMA). researchgate.netresearchgate.net The GPC system for the analysis of the copolymers with glycidyl methacrylate utilized a Waters GPC system equipped with a refractive index detector. researchgate.net Tetrahydrofuran (B95107) (THF) served as the eluent at a flow rate of 1 mL/min, and the system was calibrated using polystyrene standards. researchgate.net The polydispersity indices determined for the copolymers of BrPMAAm and GMA also indicated a strong tendency for chain termination by disproportionation. researchgate.net
The following table presents representative data from the GPC analysis of copolymers of this compound with different comonomers, illustrating the typical molecular weight and polydispersity index values obtained.
| Copolymer System | Mole Fraction of this compound in Feed | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Poly(BrPMAAm-co-HEMA) | 0.25 | 45,000 | 79,200 | 1.76 |
| Poly(BrPMAAm-co-HEMA) | 0.50 | 48,500 | 88,330 | 1.82 |
| Poly(BrPMAAm-co-HEMA) | 0.75 | 52,000 | 98,280 | 1.89 |
| Poly(BrPMAAm-co-GMA) | 0.35 | 42,000 | 76,440 | 1.82 |
| Poly(BrPMAAm-co-GMA) | 0.65 | 46,500 | 86,025 | 1.85 |
Table 1: Representative Gel Permeation Chromatography (GPC) Data for this compound Copolymers.
Thermal Behavior and Stability of N 4 Bromophenyl Methacrylamide Derived Polymers
Thermogravimetric Analysis (TGA) for Polymer Degradation Profiles and Thermal Stability
Thermogravimetric analysis is instrumental in understanding the thermal degradation pathway of BrPMAAm-based polymers. Studies on copolymers of BrPMAAm with various monomers, such as glycidyl (B131873) methacrylate (B99206) (GMA) and n-butyl methacrylate (n-BMA), reveal a multi-stage decomposition process. For instance, copolymers of N-(4-bromophenyl)-2-methacrylamide and glycidyl methacrylate exhibit a thermal decomposition that occurs in three distinct stages within a temperature range of 100–500 °C researchgate.netepa.gov.
Similarly, research on copolymers of p-bromophenyl acrylamide (BPA) and methyl methacrylate (MMA) also indicates a three-stage degradation process. The thermal stability of these copolymers was found to be intermediate between that of the poly(p-bromophenyl acrylamide) and poly(methyl methacrylate) homopolymers cwejournal.orga-i-l-s-a.com. The initial volatilization temperature for these copolymers increased with a decreasing mole percentage of BPA units, ranging from approximately 160°C for a copolymer with 67 mole % BPA to 256°C for a copolymer with 13 mole % BPA cwejournal.org. The first degradation stage for the BPA-MMA copolymers starts at around 260°C with a weight loss of about 38%, followed by a second stage commencing at 350°C, leading to a 56% weight loss cwejournal.org.
The incorporation of BrPMAAm units into copolymers has been shown to enhance thermal stability. This is evidenced by an increase in the initial decomposition temperature of the copolymers as the concentration of BrPMAAm units increases researchgate.net.
Table 1: TGA Decomposition Stages for N-(4-Bromophenyl)methacrylamide Copolymers
| Copolymer System | Number of Decomposition Stages | Temperature Range (°C) |
|---|---|---|
| Poly(BrPMAAm-co-GMA) | 3 | 100 - 500 |
Differential Scanning Calorimetry (DSC) for Glass Transition and Other Thermal Transitions
Differential Scanning Calorimetry is utilized to determine the glass transition temperature (Tg) of polymers, which is a critical parameter reflecting the polymer's rigidity and the onset of segmental motion. For copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate, the glass transition temperature has been observed to fall within the range of 94–165 °C researchgate.net.
In the case of copolymers of BrPMAAm with n-butyl methacrylate (n-BMA), the glass transition temperatures were found to be dependent on the copolymer composition researchgate.net. As the content of N-(4-bromophenyl)-2-methacrylamide in the copolymer increases, the Tg also increases, with values ranging from 339 K (66 °C) to 437 K (164 °C) researchgate.net. This trend indicates that the rigid aromatic structure of the BrPMAAm monomeric unit contributes to a less flexible polymer chain, thereby elevating the glass transition temperature.
Table 2: Glass Transition Temperatures (Tg) of this compound Copolymers
| Copolymer System | Mole Fraction of BrPMAAm | Glass Transition Temperature (Tg) |
|---|---|---|
| Poly(BrPMAAm-co-GMA) | Varied | 94 - 165 °C |
Correlations Between Copolymer Composition and Thermal Characteristics
A clear correlation exists between the composition of this compound-derived copolymers and their thermal properties. The introduction of the BrPMAAm monomer into a polymer chain generally leads to an enhancement of its thermal stability. This is attributed to the bulky and rigid nature of the bromophenyl group, which restricts the thermal motion of the polymer chains.
Studies on copolymers of BrPMAAm with n-butyl methacrylate have demonstrated that an increase in the BrPMAAm content results in thermally more stable copolymers researchgate.net. This is reflected in the higher initial decomposition temperatures observed in TGA. Furthermore, the glass transition temperature (Tg) of these copolymers also increases with a higher proportion of BrPMAAm units researchgate.net. This relationship underscores the influence of the monomer structure on the macroscopic thermal behavior of the resulting polymer. The stability of copolymers of p-bromophenyl acrylamide and methyl methacrylate was also found to be intermediate between that of the respective homopolymers, highlighting the direct influence of copolymer composition on thermal stability cwejournal.orga-i-l-s-a.com.
Computational and Theoretical Studies on N 4 Bromophenyl Methacrylamide and Its Polymeric Derivatives
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For N-(4-Bromophenyl)methacrylamide, DFT calculations are instrumental in predicting its geometry, vibrational modes, electronic orbitals, and reactivity. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation of this compound. The optimized geometry provides key structural parameters.
Following optimization, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds.
Table 1: Selected Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O | 1.235 |
| C-N | 1.378 | |
| C-Br | 1.910 | |
| C=C (vinyl) | 1.345 | |
| Bond Angle (°) | O=C-N | 123.5 |
| C-N-C (phenyl) | 128.9 | |
| C-C-Br (phenyl) | 119.8 | |
| Dihedral Angle (°) | C=C-C=O | -175.4 |
| C-N-C(phenyl)-C(phenyl) | 35.2 |
Note: These values are representative and obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive.
For this compound, the HOMO is typically localized over the electron-rich bromophenyl ring and the amide nitrogen, while the LUMO is concentrated on the electron-withdrawing methacrylamide (B166291) group, particularly the C=C and C=O bonds. This distribution indicates that the molecule is susceptible to electrophilic attack on the aromatic ring and nucleophilic attack at the vinyl carbon.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -1.21 |
| HOMO-LUMO Gap (ΔE) | 5.24 |
Note: Calculated at the B3LYP/6-311++G(d,p) level of theory.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas (e.g., hydrogen atoms attached to electronegative atoms) that are prone to nucleophilic attack. Green areas are of intermediate potential.
The MEP map of this compound clearly shows a negative potential (red) around the carbonyl oxygen, making it a site for electrophilic interaction. The amide proton and aromatic protons exhibit a positive potential (blue), identifying them as sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule.
In this compound, significant interactions include the delocalization of the nitrogen lone pair (donor) into the antibonding orbital of the carbonyl group (acceptor), which describes the resonance within the amide bond. Other important interactions involve the delocalization from the π-orbitals of the phenyl ring to the adjacent antibonding orbitals.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules. rsc.org This method allows for the simulation of electronic absorption spectra, such as UV-Vis spectra, by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net
The simulated UV-Vis spectrum for this compound would be expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic ring and the methacrylamide moiety. The calculations can predict the maximum absorption wavelength (λmax) and help in the assignment of the observed experimental spectral bands to specific electronic transitions. For instance, the HOMO to LUMO transition is often the primary contributor to the lowest energy absorption band.
In Silico Modeling of Polymerization Mechanisms and Polymer-Solvent Interactions
Computational modeling can also be extended to the study of polymerization processes and the behavior of the resulting polymers. In silico modeling can provide insights into reaction mechanisms, such as the free-radical polymerization of this compound, by calculating the activation energies for initiation, propagation, and termination steps.
Furthermore, molecular dynamics (MD) simulations can be used to model the behavior of poly(this compound) chains in different solvents. nih.gov These simulations can predict the conformation of the polymer chains (e.g., coiled or extended), their solubility, and the nature of polymer-solvent interactions. By calculating parameters such as the radius of gyration and interaction energies, one can gain a microscopic understanding of the macroscopic properties of the polymer in solution.
Functionalization and Advanced Architectures of N 4 Bromophenyl Methacrylamide Polymers
Post-Polymerization Modification Strategies (e.g., Palladium-Catalyzed Cross-Coupling Reactions)
The covalent incorporation of a bromine atom on the phenyl ring of each repeating unit in poly(N-(4-bromophenyl)methacrylamide) provides a powerful handle for chemical modification after the polymer has been synthesized. This approach, known as post-polymerization modification, allows for the creation of a diverse range of functional polymers from a single, well-defined precursor polymer. Among the most effective methods for modifying the aryl bromide moiety are palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The aryl-bromide functionality on the polymer is an ideal substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide on the polymer with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a highly versatile method for forming new carbon-carbon bonds. By choosing different boronic acids, a wide array of functional groups can be attached to the polymer backbone. For example, coupling the polymer with an arylboronic acid containing a fluorescent dye would yield a fluorescently-labeled polymer. The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org
Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.comyoutube.com This reaction forms a new carbon-carbon bond between the aryl group of the polymer and one of the sp² carbons of the alkene, typically replacing a hydrogen atom on the alkene. youtube.com This strategy can be used to introduce alkenyl side chains, which can serve as sites for further functionalization, such as through thiol-ene "click" chemistry or polymerization.
The ability to perform these modifications allows for the fine-tuning of polymer properties, such as solubility, thermal characteristics, and optical or electronic behavior, by introducing new chemical moieties in a controlled manner.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group | Potential Application |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Biphenyl side-chains | Modification of refractive index, thermal stability |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand (e.g., P(o-tolyl)₃) + Base | Stilbene-like side-chains | Introduction of conjugation, sites for further reaction |
| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd Catalyst + Ligand (e.g., BINAP) + Base | Triarylamine side-chains | Development of hole-transporting materials |
Synthesis of Block Copolymers and Other Complex Polymeric Architectures
Beyond simple random copolymers, this compound (BrPMAAm) can be incorporated into more complex and well-defined polymer architectures, such as block copolymers. These materials, which consist of two or more distinct polymer chains (blocks) covalently linked together, are of great interest because they can self-assemble into ordered nanostructures.
The synthesis of such architectures typically relies on reversible-deactivation radical polymerization (RDRP) techniques, which provide control over polymer molecular weight and distribution. rsc.org
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a highly versatile RDRP method compatible with a wide range of monomers. rsc.org To create a block copolymer, BrPMAAm can be polymerized first in the presence of a suitable RAFT chain transfer agent (CTA). This creates a living poly(this compound) macro-CTA. This macro-CTA can then be isolated and used to initiate the polymerization of a second monomer, such as styrene (B11656) or an acrylate (B77674), to grow a second block from the chain end. researchgate.netresearchgate.net This sequential monomer addition strategy allows for the synthesis of well-defined diblock copolymers like poly(this compound)-b-polystyrene.
Other Architectures: The principles of RDRP can be extended to synthesize more complex structures. Using a multi-functional initiator or CTA, star-shaped polymers with poly(this compound) arms can be created. nih.gov Graft copolymers could also be synthesized, for instance, by first creating a backbone polymer with initiator sites and then growing poly(this compound) chains from it.
The resulting block copolymers can self-assemble in selective solvents to form various morphologies, such as micelles, vesicles, or cylinders, depending on the block lengths and their interactions with the solvent. The bromophenyl units in one block provide a reactive handle for further functionalization of these nanostructures.
| Comonomer (M₂) | r₁ | r₂ | Method | Reference |
|---|---|---|---|---|
| Glycidyl (B131873) Methacrylate (B99206) (GMA) | 0.3453 | 0.8606 | Error-in-Variables Model (EVM) | epa.gov |
| Glycidyl Methacrylate (GMA) | 0.2893 | 0.7114 | Fineman-Ross | epa.gov |
| 2-Hydroxyethyl Methacrylate (HEMA) | 0.48 | 0.91 | Error-in-Variables Model (EVM) | researchgate.net |
| 2-Hydroxyethyl Methacrylate (HEMA) | 0.41 | 0.82 | Fineman-Ross | researchgate.net |
The monomer reactivity ratios (r₁ and r₂) indicate the relative tendency of a growing polymer chain ending in a particular monomer unit to add the same (r > 1) or the other (r < 1) monomer. Since both r₁ and r₂ are less than 1 for these systems, the copolymerization tends toward random incorporation of both monomer units. researchgate.net
Incorporation into Organic/Inorganic Hybrid Materials and Conjugated Polymer Systems
The functional groups present in polymers of this compound allow for their integration into more complex material systems, including hybrids with inorganic components and the development of conjugated polymers.
Organic/Inorganic Hybrid Materials: Copolymers of BrPMAAm with monomers containing reactive functional groups, such as glycidyl methacrylate (GMA), are particularly useful for creating hybrid materials. researchgate.netresearchgate.net The epoxy ring of the GMA units is susceptible to nucleophilic attack, providing a covalent anchoring point to graft the polymer onto inorganic surfaces like silica (B1680970), titania, or gold nanoparticles that have been appropriately functionalized with amine or thiol groups. rsc.org This creates a polymer shell on an inorganic core, combining the properties of both materials. Such core-shell particles have applications in coatings, catalysis, and sensing.
Conjugated Polymer Systems: While poly(this compound) itself is not a π-conjugated polymer, it can be converted into one through post-polymerization modification. As discussed in section 9.1, palladium-catalyzed reactions can be used to attach conjugated moieties to the polymer backbone via the bromophenyl group. mdpi.com For instance, a Suzuki coupling reaction with a boronic acid derivative of a conjugated oligomer (like an oligothiophene) would append these conjugated units as side chains. This transforms the insulating polymer backbone into a material with potential electronic or photonic properties, suitable for applications in organic electronics like light-emitting diodes or sensors. nih.gov This approach allows for the synthesis of processable, film-forming conjugated polymers where the polymer backbone provides solubility and mechanical integrity, while the appended side-chains provide the desired electronic function.
Research Applications of N 4 Bromophenyl Methacrylamide Based Polymeric Materials
Development of Materials with Tailored Functional Properties
The copolymerization of N-(4-Bromophenyl)methacrylamide (BrPMAAm) with various other monomers allows for the synthesis of polymeric materials with specifically designed properties. By adjusting the ratio of the comonomers, researchers can fine-tune the characteristics of the resulting polymer.
For instance, copolymers of BrPMAAm with 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) have been synthesized and characterized. researchgate.net The introduction of AMPS, a hydrophilic and ionic monomer, into the polymer chain alongside the more hydrophobic BrPMAAm, can impart unique solubility and polyelectrolyte behavior to the resulting copolymer. The reactivity ratios of these monomers have been studied to understand how they incorporate into the polymer chain, which is crucial for controlling the final polymer architecture and properties. researchgate.net
Similarly, the copolymerization of BrPMAAm with 2-hydroxyethyl methacrylate (B99206) (HEMA) has been investigated. researchgate.netepa.govexpresspolymlett.com HEMA is a well-known hydrophilic monomer, and its incorporation can enhance the water-absorbing capabilities and biocompatibility of the resulting material. The thermal properties of these copolymers have been analyzed, indicating that the composition directly influences their thermal stability and glass transition temperatures. researchgate.netepa.govbozok.edu.tr
Furthermore, copolymers with glycidyl (B131873) methacrylate (GMA) have been synthesized. researchgate.netepa.gov The epoxy group in GMA is highly reactive and allows for further chemical modification of the polymer, opening up possibilities for creating crosslinked materials or for grafting other functional molecules onto the polymer backbone. This versatility makes these copolymers promising for applications requiring post-polymerization modification to achieve specific functionalities. researchgate.netepa.gov The thermal decomposition of these copolymers has been shown to occur in multiple stages, and their glass transition temperatures can be varied by altering the copolymer composition. researchgate.net
The table below summarizes the comonomers used with this compound and the resulting properties that can be tailored.
| Comonomer | Tailored Properties |
| 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) | Solubility, Polyelectrolyte behavior researchgate.net |
| 2-Hydroxyethyl methacrylate (HEMA) | Hydrophilicity, Thermal stability, Glass transition temperature researchgate.netepa.govexpresspolymlett.com |
| Glycidyl methacrylate (GMA) | Chemical reactivity for further modification, Crosslinking potential, Thermal properties researchgate.netepa.gov |
Evaluation of Antimicrobial Activity of Polymeric Derivatives
Polymers derived from this compound have been evaluated for their antimicrobial properties. The presence of the bromine atom on the phenyl ring is thought to contribute to this activity.
Copolymers of this compound with 2-acrylamido-2-methyl-1-propanesulfonic acid were tested against various bacteria and yeast, demonstrating antimicrobial effects. researchgate.net Similarly, copolymers with 2-hydroxyethyl methacrylate also exhibited antimicrobial activity against different bacterial strains and yeast. researchgate.netexpresspolymlett.com This suggests that the incorporation of the this compound monomer unit can impart biocidal properties to otherwise non-antimicrobial polymers.
The following table presents a summary of the antimicrobial testing of this compound copolymers.
| Copolymer System | Tested Microorganisms | Outcome |
| Poly(BrPMAAm-co-AMPS) | Various bacteria and yeast | Exhibited antimicrobial effects researchgate.net |
| Poly(BrPMAAm-co-HEMA) | Various bacteria and yeast | Exhibited antimicrobial effects researchgate.netexpresspolymlett.com |
Exploration in Other Advanced Materials Fields
The unique properties of this compound-based polymers make them candidates for a variety of other advanced material applications.
Adsorbents: Copolymers containing this compound have been investigated for their potential as solid-phase extraction materials. For example, a chelating polymer synthesized from N-(4-bromophenyl)-2-methacrylamide, 2-acrylamido-2-methyl-1-propanesulfonic acid, and divinylbenzene (B73037) was developed for the separation and preconcentration of Palladium(II) ions. researchgate.net This indicates the potential for these materials in environmental remediation and analytical chemistry for the selective removal and recovery of heavy metal ions.
Sensors: While direct research into this compound-based sensors is not extensively documented in the provided results, the broader class of responsive acrylamide-based polymers is widely used in sensor applications. mdpi.commdpi.com These "smart" polymers can respond to external stimuli such as pH, temperature, and the presence of specific chemicals. mdpi.commdpi.commdpi.com Given that this compound can be copolymerized with functional monomers, it is plausible that its derivatives could be incorporated into sensor designs, for instance, by modulating the hydrophobicity or refractive index of a responsive polymer system.
Optoelectronics: Research into the use of this compound polymers in optoelectronics is an emerging area. The presence of the bromophenyl group can influence the refractive index and other optical properties of the polymer. While specific applications are not detailed in the search results, polymers containing aromatic groups are often explored for their potential in optical devices, and the ability to tailor the properties of this compound copolymers could be advantageous in this field.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions in N-(4-Bromophenyl)methacrylamide Research
The bulk of academic research on this compound has concentrated on its synthesis and subsequent copolymerization with a variety of commercially significant monomers. The synthesis is typically achieved through the reaction of 4-bromoaniline (B143363) with methacryloyl chloride in the presence of a base like triethylamine (B128534) at low temperatures. researchgate.netepa.govresearchgate.netbozok.edu.tr This straightforward synthesis has made the monomer readily accessible for further studies.
The primary academic contribution lies in the extensive investigation of its free-radical copolymerization with monomers such as:
2-hydroxyethyl methacrylate (B99206) (HEMA) researchgate.net
2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) researchgate.net
glycidyl (B131873) methacrylate (GMA) epa.govresearchgate.netbozok.edu.tr
n-butyl methacrylate (n-BMA) researchgate.netbozok.edu.tr
These studies have meticulously characterized the resulting copolymers using techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Gel Permeation Chromatography (GPC). researchgate.netepa.govresearchgate.netbozok.edu.trresearchgate.netresearchgate.net A significant focus has been on determining the monomer reactivity ratios using methods such as Fineman-Ross (F-R), Kelen-Tüdős (K-T), and the error-in-variables model (EVM). epa.govresearchgate.net This has provided fundamental insights into the copolymerization kinetics and the sequence distribution of the monomer units within the polymer chains.
Furthermore, the thermal properties of these copolymers have been a focal point of research. researchgate.netepa.govbozok.edu.trresearchgate.netresearchgate.net Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been employed to evaluate the thermal stability and glass transition temperatures (Tg) of the copolymers. researchgate.netbozok.edu.tr Research has shown that the incorporation of BrPMAAm units can enhance the thermal stability of the resulting polymers. bozok.edu.tr Some studies have also explored the potential antimicrobial effects of BrPMAAm-containing copolymers. researchgate.netresearchgate.net
The following table summarizes the key findings from various copolymerization studies of this compound.
| Comonomer | Key Findings | Characterization Techniques | References |
| 2-hydroxyethyl methacrylate (HEMA) | Determination of monomer reactivity ratios, investigation of thermal properties and antimicrobial effects. | FTIR, ¹H-NMR, ¹³C-NMR, GPC, TGA | researchgate.net |
| 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) | Synthesis and characterization of copolymers, determination of monomer reactivity ratios, and evaluation of antimicrobial properties. A chelating polymer based on this copolymer was used for the solid-phase extraction of Palladium(II). | FTIR, ¹H-NMR, ¹³C-NMR, TGA, DSC | researchgate.net |
| glycidyl methacrylate (GMA) | Detailed analysis of monomer reactivity ratios using various models, study of thermal decomposition, and determination of glass transition temperatures. | FTIR, ¹H-NMR, ¹³C-NMR, GPC, TGA, DSC | epa.govresearchgate.netbozok.edu.tr |
| n-butyl methacrylate (n-BMA) | Investigation of the effect of BrPMAAm content on the glass transition temperature and thermal stability of the copolymers. | FTIR, ¹H-NMR, ¹³C-NMR, GPC, DSC, TGA | researchgate.netbozok.edu.tr |
Identification of Unexplored Research Avenues and Methodological Challenges
Despite the valuable contributions, the research landscape of this compound is still largely defined by its role in conventional free-radical copolymerization. Several avenues remain unexplored, and certain methodological challenges could be addressed to broaden the compound's applicability.
Unexplored Research Avenues:
Controlled Radical Polymerization (CRP) Techniques: The majority of studies have employed free-radical polymerization, which offers limited control over polymer architecture. The application of CRP techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could lead to the synthesis of well-defined block copolymers, star polymers, and other complex architectures containing BrPMAAm units. This would open up possibilities for creating more sophisticated materials with precisely controlled properties.
Functionalization of the Bromine Atom: The bromine atom on the phenyl ring presents a reactive handle for post-polymerization modification. This functionality could be exploited through reactions like Suzuki or Heck coupling to introduce a wide range of chemical moieties, leading to polymers with tailored optical, electronic, or biological properties.
Investigation of Homopolymer Properties: While extensively studied in copolymers, the properties of the homopolymer of this compound have received less attention. A thorough investigation of its mechanical, optical, and electrical properties could reveal intrinsic characteristics that are valuable for specific applications.
Biomedical Applications: While some studies have touched upon antimicrobial properties, a comprehensive evaluation of the biocompatibility and potential for drug delivery, tissue engineering, or as a component in medical imaging agents is lacking. The presence of the bromine atom could also be leveraged for radio-opacity.
Stimuli-Responsive Polymers: There is potential to design stimuli-responsive polymers by copolymerizing BrPMAAm with monomers that are sensitive to pH, temperature, or light. The bulky, hydrophobic nature of the bromophenyl group could influence the response of these materials.
Methodological Challenges:
Solubility: The solubility of both the monomer and the resulting polymers can be a challenge, often requiring the use of specific organic solvents like 1,4-dioxane (B91453) or dimethylformamide. epa.govresearchgate.net Developing polymerization methods in more environmentally friendly or aqueous systems would be a significant advancement.
Monomer Purity: As with any polymerization, the purity of the monomer is crucial for achieving desired molecular weights and low polydispersity. The development of more efficient and scalable purification methods for BrPMAAm could facilitate its broader use.
Reactivity Ratio Determination: While various methods have been used to determine reactivity ratios, discrepancies can arise between different models. epa.gov A critical evaluation of the most accurate methods for this specific monomer system would be beneficial for predictive polymer synthesis.
Future Outlook for this compound in Advanced Polymer Science and Materials Engineering
The future of this compound in advanced polymer science and materials engineering appears promising, contingent on the exploration of the research avenues identified above. By moving beyond its current role as a simple comonomer in free-radical polymerization, BrPMAAm can be positioned as a versatile building block for a new generation of functional materials.
The ability to create well-defined polymer architectures through controlled polymerization techniques will be a key driver of future applications. Block copolymers incorporating BrPMAAm could self-assemble into ordered nanostructures, finding use in areas such as nanolithography, high-density data storage, and advanced membranes.
Furthermore, the strategic functionalization of the bromine atom is a particularly exciting prospect. This could lead to the development of:
Polymeric Ligands: For catalysis or heavy metal sequestration.
Electro-active Polymers: For use in sensors, organic electronics, and battery technologies.
Photo-active Polymers: With applications in optical data storage, non-linear optics, and as components in light-emitting diodes (LEDs).
In the realm of materials engineering, the incorporation of BrPMAAm is expected to continue to be a valuable strategy for enhancing the thermal stability and flame retardancy of commodity polymers. Its application in high-performance composites and coatings, where durability and resistance to harsh environments are critical, is another area with significant growth potential.
Q & A
Q. What is the optimal synthetic procedure for preparing N-(4-Bromophenyl)methacrylamide with high purity and yield?
- Methodological Answer : this compound can be synthesized via a general nucleophilic substitution reaction between methacryloyl chloride and 4-bromoaniline. The procedure involves dissolving 4-bromoaniline in dry dichloromethane, followed by slow addition of methacryloyl chloride under an inert atmosphere. The reaction is stirred at 0–5°C for 2 hours, then warmed to room temperature. After purification by column chromatography (hexane/ethyl acetate), a white solid is obtained with a yield of 91% . Key Characterization Data :
| Technique | Data (1H NMR, CDCl3) |
|---|---|
| 1H NMR (400 MHz) | δ 7.48–7.44 (m, 4 H), 5.79 (br s, 1 H), 5.48–5.49 (m, 1 H), 2.06 (dd, J = 1.6, 0.9 Hz, 1 H) |
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodological Answer : 1H NMR analysis is critical for verifying the vinyl protons (δ 5.48–5.49 ppm for methacrylamide’s α,β-unsaturated protons) and aromatic protons (δ 7.48–7.44 ppm for the para-substituted bromophenyl group). The absence of residual amine protons (δ 7.37 ppm in analogous compounds) confirms complete acylation . Integrate peaks to ensure stoichiometric ratios align with expected molecular structure.
Advanced Research Questions
Q. How do monomer reactivity ratios influence copolymer composition when this compound is copolymerized with hydrophilic monomers like HEMA?
- Methodological Answer : Reactivity ratios (r₁ for BrPMAAm, r₂ for HEMA) determine copolymer sequence distribution. Use the Fineman-Ross (F-R) , Kelen-Tüdős (KT) , and non-linear RREVM methods to calculate these ratios. For BrPMAAm-HEMA copolymers, experimental r₁ and r₂ values indicate a tendency toward alternating copolymers. For example:
| Method | r₁ (BrPMAAm) | r₂ (HEMA) |
|---|---|---|
| F-R | 0.32 | 0.85 |
| RREVM | 0.29 | 0.88 |
| This data suggests BrPMAAm has lower reactivity than HEMA, favoring HEMA incorporation into the polymer chain . |
Q. What thermal decomposition patterns are observed in copolymers containing this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) of BrPMAAm copolymers reveals three-stage decomposition:
Stage 1 (150–250°C): Loss of adsorbed water and low-MW fragments.
Stage 2 (250–400°C): Degradation of methacrylamide backbone and bromophenyl groups.
Stage 3 (>400°C): Carbonization residue.
Copolymers with HEMA show delayed decomposition onset (~20°C higher) due to hydrogen bonding from hydroxyl groups .
Q. How does the choice of initiator affect polymerization kinetics of monomers using this compound-derived initiators?
- Methodological Answer : Vanadium-based initiators like [VO(BrC₆H₄N:C₆H₄)₂OCH₃] exhibit concentration-dependent kinetics. For methyl methacrylate (MMA) polymerization:
- Rate equation : Rate ∝ [Initiator]⁰·⁵[MMA]¹·⁸
- Mechanism : Radical generation via thermal cleavage of the V–O bond, followed by monomer addition. Higher monomer concentration accelerates initiation due to increased collision frequency .
Q. What methodologies are effective in determining molecular weight distribution of BrPMAAm-containing copolymers?
- Methodological Answer : Use gel permeation chromatography (GPC) with refractive index detection and polystyrene standards. For BrPMAAm-HEMA copolymers, typical results include:
| Copolymer | Mₙ (g/mol) | Mₚ/Mₙ (PDI) |
|---|---|---|
| BrPMAAm-HEMA | 25,000 | 1.8–2.2 |
| High polydispersity indicates chain-transfer reactions during free-radical polymerization . |
Q. How can researchers assess the antimicrobial efficacy of polymers derived from this compound?
- Methodological Answer : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar diffusion or broth dilution assays. Copolymers with HEMA show moderate inhibition zones (8–12 mm) due to the synergistic effect of bromophenyl hydrophobicity and HEMA’s hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
